molecular formula C11H17N3O2 B1374853 tert-butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate CAS No. 1234710-02-1

tert-butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate

Cat. No.: B1374853
CAS No.: 1234710-02-1
M. Wt: 223.27 g/mol
InChI Key: MYJQGRRBPAEGGW-UHFFFAOYSA-N
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Description

tert-Butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate: is a heterocyclic compound featuring an azetidine ring substituted with an imidazole group and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate typically involves the reaction of tert-butyl 3-formylazetidine-1-carboxylate with glyoxal in the presence of ammonia. The reaction is carried out at low temperatures (0°C) and then allowed to warm to room temperature (26°C) over a period of 14 hours. The product is then extracted and purified using silica gel chromatography .

Example Procedure:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. Typically, such compounds are produced in specialized chemical manufacturing facilities with stringent control over reaction conditions to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The imidazole ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester group.

Major Products

    Substitution: Products depend on the substituents introduced.

    Oxidation: Oxidized derivatives of the imidazole ring.

    Reduction: Reduced forms of the imidazole or azetidine rings.

    Hydrolysis: The corresponding carboxylic acid.

Scientific Research Applications

Chemistry

tert-Butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.

Biology and Medicine

The compound’s imidazole moiety is of interest due to its presence in many biologically active molecules. It can be used in the design and synthesis of pharmaceuticals, particularly those targeting enzymes or receptors that interact with imidazole-containing ligands.

Industry

In the chemical industry, this compound can be used in the synthesis of advanced materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, modulating their activity. The imidazole ring can interact with metal ions or participate in hydrogen bonding, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-(2-amino-1H-benzo[d]imidazol-1-yl)azetidine-1-carboxylate
  • tert-Butyl 3-[(methylsulfonyl)oxy]azetidine-1-carboxylate

Uniqueness

tert-Butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate is unique due to its specific substitution pattern, combining an azetidine ring with an imidazole group and a tert-butyl ester. This unique structure imparts distinct chemical properties and potential biological activities compared to other similar compounds.

Properties

IUPAC Name

tert-butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)14-6-8(7-14)9-12-4-5-13-9/h4-5,8H,6-7H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYJQGRRBPAEGGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2=NC=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00729340
Record name tert-Butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00729340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1234710-02-1
Record name 1,1-Dimethylethyl 3-(1H-imidazol-2-yl)-1-azetidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1234710-02-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3-(1H-imidazol-2-yl)azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00729340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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